molecular formula C₂₂H₂₆N₂O₄ B1144681 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione CAS No. 1141931-86-3

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione

Cat. No.: B1144681
CAS No.: 1141931-86-3
M. Wt: 382.45
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Description

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione is a synthetic organic compound with the molecular formula C22H26N2O4 It is characterized by the presence of two methoxyphenyl groups attached to a piperazinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione typically involves the reaction of 1-(4-methoxyphenyl)ethylamine with a suitable dicarboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the piperazinedione ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxyphenyl groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for diverse applications .

Properties

CAS No.

1141931-86-3

Molecular Formula

C₂₂H₂₆N₂O₄

Molecular Weight

382.45

Origin of Product

United States

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